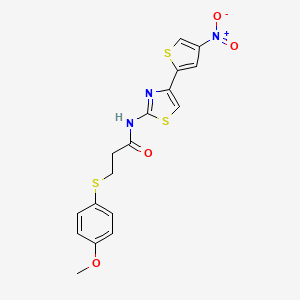
3-((4-methoxyphenyl)thio)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-methoxyphenyl)thio)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H15N3O4S3 and its molecular weight is 421.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((4-methoxyphenyl)thio)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)propanamide (CAS Number: 941952-60-9) is a synthetic derivative belonging to the class of thiazole and thiophene compounds, which have gained attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H15N3O4S3, with a molecular weight of 421.5 g/mol. The structure features a thiazole ring, a nitrothiophene moiety, and a methoxyphenyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 941952-60-9 |
| Molecular Formula | C17H15N3O4S3 |
| Molecular Weight | 421.5 g/mol |
Anticancer Activity
Research indicates that derivatives of thiazoles and thiophenes exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several human cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- SK-MEL-2 (skin cancer)
- SK-OV-3 (ovarian cancer)
- HCT15 (colon cancer)
The compound demonstrated notable inhibitory effects on these cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth. For instance, similar compounds in the literature have shown IC50 values ranging from 1.7μM to 23.6μM against various cancer types .
Table: IC50 Values of Related Compounds
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 | 4.27 |
| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Various | 0.04 - 23.6 |
| Compound with methoxy group | PC3 | 22.19 |
The anticancer activity of thiazole and thiophene derivatives is often attributed to their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival . The presence of the nitro group may enhance the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to This compound have shown promising antimicrobial activities against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Efficacy Against Bacterial Strains
The compound's structural components may contribute to its ability to penetrate bacterial membranes effectively, making it a candidate for further investigation in antimicrobial therapy.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazole and thiophene derivatives:
- Alam et al. (2011) reported that certain thiadiazole derivatives exhibited significant cytotoxicity against multiple human cancer cell lines, suggesting a structure–activity relationship that could be explored further for optimizing therapeutic efficacy .
- Flefel et al. (2017) demonstrated that modifications on the thiadiazole ring significantly influenced anticancer activity, highlighting the importance of substituent groups in enhancing bioactivity .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S3/c1-24-12-2-4-13(5-3-12)25-7-6-16(21)19-17-18-14(10-27-17)15-8-11(9-26-15)20(22)23/h2-5,8-10H,6-7H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUVMFRJHSKJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














